molecular formula C11H15NO2 B15157395 Methyl 3-(3-aminophenyl)-2-methylpropanoate

Methyl 3-(3-aminophenyl)-2-methylpropanoate

Cat. No.: B15157395
M. Wt: 193.24 g/mol
InChI Key: CPRAEPLHIVJZOY-UHFFFAOYSA-N
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Description

Methyl 3-(3-aminophenyl)-2-methylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a methylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-aminophenyl)-2-methylpropanoate typically involves the esterification of 3-(3-aminophenyl)-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-(3-aminophenyl)-2-methylpropanoic acid+methanolacid catalystMethyl 3-(3-aminophenyl)-2-methylpropanoate+water\text{3-(3-aminophenyl)-2-methylpropanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-(3-aminophenyl)-2-methylpropanoic acid+methanolacid catalyst​Methyl 3-(3-aminophenyl)-2-methylpropanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminophenyl)-2-methylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 3-(3-aminophenyl)-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its structural similarity to certain biological molecules.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-aminophenyl)-2-methylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. The ester moiety can undergo hydrolysis, releasing the active amino compound that can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-aminophenyl)-2-methylpropanoate: Similar structure but with the amino group in the para position.

    Ethyl 3-(3-aminophenyl)-2-methylpropanoate: Similar structure but with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 3-(3-aminophenyl)-2-methylpropanoate is unique due to the specific positioning of the amino group and the methyl ester, which can influence its reactivity and interaction with biological molecules. This makes it a valuable compound for targeted research and applications.

Biological Activity

Methyl 3-(3-aminophenyl)-2-methylpropanoate is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structural Characteristics

This compound is classified as an ester with the following molecular characteristics:

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 193.24 g/mol

The compound features an amino group attached to a phenyl ring, which is linked to a methylpropanoate moiety. This structural arrangement is crucial for its biological activity, particularly in enzyme interactions due to the ability of the amino group to form hydrogen bonds with active sites of enzymes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The amino group facilitates hydrogen bonding, which may inhibit enzyme activity by blocking substrate binding sites. This property makes it a candidate for drug development targeting various enzymes.
  • Interaction with Molecular Targets : The ester moiety can undergo hydrolysis, releasing the active amino compound that can interact with biological molecules, enhancing its therapeutic potential.

Enzyme Interaction Studies

Research has shown that this compound interacts with specific enzymes, which is critical in understanding its pharmacological applications. For instance, studies have demonstrated its potential as an inhibitor in enzyme-substrate interactions relevant to drug design.

Comparative Analysis of Similar Compounds

A comparative analysis highlights compounds with structural similarities to this compound:

Compound NameSimilarityUnique Features
Methyl 3-(4-aminophenyl)-2-methylpropanoate0.98Amino group in the para position
Ethyl 3-(3-aminophenyl)-2-methylpropanoate0.96Ethyl ester instead of methyl ester
Methyl 2-(5-amino-2-methylphenyl)acetate0.91Different positioning of the amino group
Methyl 2-(3-aminophenyl)acetate0.89Variation in the ester structure

This table illustrates how variations in functional groups influence biological activity and interaction profiles, providing insights into potential therapeutic applications.

Applications in Medicine

The compound's unique structure suggests various applications in medicinal chemistry:

  • Drug Development : Its ability to inhibit specific enzymes positions it as a candidate for developing new therapeutics targeting diseases linked to enzyme dysfunctions.
  • Research Tool : It serves as a model compound for studying the effects of structural modifications on biological activity, aiding in the design of more potent derivatives .

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

methyl 3-(3-aminophenyl)-2-methylpropanoate

InChI

InChI=1S/C11H15NO2/c1-8(11(13)14-2)6-9-4-3-5-10(12)7-9/h3-5,7-8H,6,12H2,1-2H3

InChI Key

CPRAEPLHIVJZOY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)N)C(=O)OC

Origin of Product

United States

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